molecular formula C26H31N5O4S B2647766 N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-57-4

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2647766
CAS No.: 688055-57-4
M. Wt: 509.63
InChI Key: HCWFAJNQNQKURK-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C26H31N5O4S and its molecular weight is 509.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Antimicrobial and Antitumor Activities

    A novel series of thiazolidinone derivatives, which share structural similarities with the queried compound, showed significant antimicrobial activity against various bacterial strains and fungal strains. These derivatives were synthesized to explore their potential as antimicrobial agents, indicating the versatility of this chemical scaffold in developing new therapeutic agents (Patel, Kumari, & Patel, 2012).

  • Anticonvulsant Activity

    Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, showing promising results. This highlights the potential of quinazolinone scaffolds in developing new treatments for epilepsy and related disorders (Noureldin et al., 2017).

  • Synthetic Approaches

    The compound and its related structures have been the subject of synthetic studies aiming to develop new methodologies for constructing heterocyclic compounds. These studies not only provide insights into the chemical properties of such molecules but also open new avenues for the synthesis of biologically active compounds (Reisch, Usifoh, & Oluwadiya, 1989).

  • Antiviral Activities

    Research into novel sulfonamide derivatives, including those similar to the queried compound, has shown potential antiviral activities against a range of viruses, suggesting the utility of this chemical framework in antiviral drug development (Selvam et al., 2007).

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4S/c1-2-29-10-12-30(13-11-29)9-3-8-27-24(32)19-6-4-18(5-7-19)16-31-25(33)20-14-22-23(35-17-34-22)15-21(20)28-26(31)36/h4-7,14-15,20H,2-3,8-13,16-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTXNWDWEHRJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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